N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioacetamide linkage formation: This can be accomplished by reacting the intermediate with thioacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyrazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The thioacetamide linkage may also play a role in binding to biological macromolecules, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-naphthamide
- N-(4-bromophenyl)-2-aminopyrimidine
- N-(4-bromophenyl)-2-thiopyrimidine
Uniqueness
N-(4-bromophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide stands out due to its unique combination of structural features, including the bromophenyl group, pyrazolopyrimidine core, and thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5OS/c1-13-3-8-18(14(2)9-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXKQTQEJQDZCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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